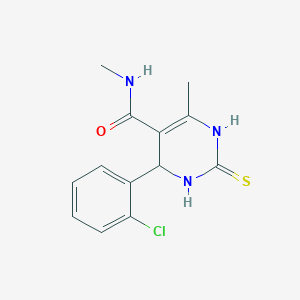
4-(2-chlorophenyl)-N,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-chlorophenyl)-N,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is commonly referred to as 'CDMT' and has been extensively studied for its ability to inhibit certain enzymes and proteins in the human body. In
Mechanism of Action
The mechanism of action of CDMT involves the inhibition of certain enzymes and proteins in the human body. It has been shown to bind to the active site of MMPs and COX-2, thereby inhibiting their activity. This inhibition leads to a reduction in the progression of cancer and inflammation.
Biochemical and Physiological Effects:
CDMT has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of MMPs and COX-2, which are involved in the progression of cancer and inflammation. CDMT has also been shown to induce apoptosis, which is a process of programmed cell death that is essential for the regulation of cell growth and development.
Advantages and Limitations for Lab Experiments
The advantages of using CDMT in lab experiments include its well-established synthesis method, its ability to inhibit certain enzymes and proteins, and its potential medical applications. However, the limitations of using CDMT in lab experiments include its potential toxicity, its limited solubility, and its high cost.
Future Directions
There are several future directions for the study of CDMT. One direction is to explore its potential applications in the treatment of cancer and inflammation. Another direction is to investigate its potential toxicity and side effects. Additionally, further research is needed to optimize the synthesis method of CDMT and to improve its solubility and cost-effectiveness.
Conclusion:
In conclusion, 4-(2-chlorophenyl)-N,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. Its ability to inhibit certain enzymes and proteins makes it a promising candidate for the treatment of cancer and inflammation. However, further research is needed to optimize its synthesis method, improve its solubility and cost-effectiveness, and investigate its potential toxicity and side effects.
Synthesis Methods
The synthesis of CDMT requires the reaction of 2-chlorobenzaldehyde with 6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid. The resulting product is then treated with dimethylamine to yield the final compound, CDMT. The synthesis method of CDMT is well established and has been reported in several scientific journals.
Scientific Research Applications
CDMT has been extensively studied for its potential medical applications. It has been found to inhibit certain enzymes and proteins that are involved in the progression of cancer, inflammation, and other diseases. CDMT has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a critical role in the progression of cancer. It has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the inflammatory response.
Properties
Molecular Formula |
C13H14ClN3OS |
|---|---|
Molecular Weight |
295.79 g/mol |
IUPAC Name |
4-(2-chlorophenyl)-N,6-dimethyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C13H14ClN3OS/c1-7-10(12(18)15-2)11(17-13(19)16-7)8-5-3-4-6-9(8)14/h3-6,11H,1-2H3,(H,15,18)(H2,16,17,19) |
InChI Key |
VQEXAUSMIYWWFV-UHFFFAOYSA-N |
SMILES |
CC1=C(C(NC(=S)N1)C2=CC=CC=C2Cl)C(=O)NC |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=CC=CC=C2Cl)C(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-{2-[2-(mesitylamino)-2-oxoethoxy]benzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide](/img/structure/B297564.png)
![4-(4-methoxyphenyl)-N-(2-oxo-2-{2-[4-(2-propynyloxy)benzylidene]hydrazino}ethyl)butanamide](/img/structure/B297565.png)

![N-(4-bromobenzyl)-N-(2-oxo-2-{2-[2-(trifluoromethyl)benzylidene]hydrazino}ethyl)benzenesulfonamide](/img/structure/B297569.png)
![Methyl 4-(2-{[(4-bromobenzyl)(phenylsulfonyl)amino]acetyl}carbohydrazonoyl)benzoate](/img/structure/B297570.png)
![N-(4-bromobenzyl)-N-[2-(2-{3-nitrobenzylidene}hydrazino)-2-oxoethyl]benzenesulfonamide](/img/structure/B297571.png)
![N-(4-bromobenzyl)-N-{2-[2-(2,3-dimethoxybenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B297572.png)
![N-(2-{2-[3-(allyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(4-bromobenzyl)benzenesulfonamide](/img/structure/B297574.png)
![N-(4-bromobenzyl)-N-{2-[2-(4-isopropylbenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B297576.png)
![N-(4-bromo-2-fluorophenyl)-2-[(2,4-dichlorobenzyl)(phenylsulfonyl)amino]acetamide](/img/structure/B297577.png)
![2-[(2,4-dichlorobenzyl)(phenylsulfonyl)amino]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B297579.png)
![2-[(4-bromobenzyl)(phenylsulfonyl)amino]-N-(4-isopropylphenyl)acetamide](/img/structure/B297583.png)
![2-[(4-bromobenzyl)(phenylsulfonyl)amino]-N-(3-methoxypropyl)acetamide](/img/structure/B297585.png)
![N-allyl-2-[(4-bromobenzyl)(phenylsulfonyl)amino]acetamide](/img/structure/B297586.png)
